Boc-Dap-OH (N-α-Boc-L-2,3-diaminopropionic acid) is a highly specialized, non-canonical amino acid building block characterized by a zwitterionic core with a free primary β-amine and a Boc-protected α-amine . In procurement and process chemistry, it is primarily selected as a versatile precursor for solid-phase peptide synthesis (SPPS), macrocyclization, and the generation of orthogonally protected side-chain derivatives. Its defining structural feature is its extremely short side chain, consisting of only a single methylene group. This minimal steric profile allows for the tightest possible conformational restriction in peptide macrocycles and provides a highly accessible, reactive site for solution-phase derivatization prior to peptide assembly [1].
Substituting Boc-Dap-OH with longer-chain homologs, such as Boc-Dab-OH (n=2) or Boc-Orn-OH (n=3), fundamentally alters the steric bulk and distance of the side-chain amine from the peptide backbone. In process chemistry, this substitution leads to increased susceptibility to unwanted side reactions, such as problematic 6-endo-trig cyclizations during solution-phase reductive amination, which drastically reduces synthetic yields [1]. Furthermore, in biological applications, the increased side-chain length of Dab or Orn analogs can cause an order-of-magnitude drop in the cytotoxicity of antibody-drug conjugate (ADC) payloads [1]. Finally, substituting with pre-protected variants like Boc-Dap(Fmoc)-OH restricts the buyer's ability to perform high-yield, solution-phase diazo transfers to generate click-ready azide precursors .
For the synthesis of click-ready building blocks, Boc-Dap-OH demonstrates superior processability during Cu(II)-catalyzed diazo transfer. It cleanly converts to 3-azido-N-Boc-L-alanine with a yield of 72–88%. In stark contrast, the homologous Boc-Dab-OH yields less than 13%, and homoserine derivatives yield less than 50% under identical conditions due to severe elimination side reactions .
| Evidence Dimension | Diazo transfer yield to form azido amino acids |
| Target Compound Data | Boc-Dap-OH: 72–88% yield |
| Comparator Or Baseline | Boc-Dab-OH: <13% yield; Homoserine: <50% yield |
| Quantified Difference | 5.5-fold to >6.7-fold higher yield for the Dap derivative. |
| Conditions | Cu-catalyzed diazo transfer with triflyl azide or imidazole-1-sulfonyl azide in biphasic solvent. |
Buyers requiring azide-functionalized precursors for CuAAC click chemistry must procure Boc-Dap-OH to ensure scalable, high-yielding synthesis without elimination side reactions.
During the solution-phase synthesis of heavily alkylated side chains, Boc-Dap-OH avoids problematic cyclization pathways. When subjected to reductive amination, benzyl deprotection, and Alloc protection, the Boc-Dap-OH derivative achieves a 50% yield over three steps[1]. Conversely, the Boc-Dab-OH homolog suffers from a competing 6-endo-trig cyclization, reducing the overall yield of the protected secondary amine to just 19% [1].
| Evidence Dimension | Yield of Alloc-protected secondary amine after reductive amination sequence |
| Target Compound Data | Boc-Dap-OH derivative: 50% yield over 3 steps |
| Comparator Or Baseline | Boc-Dab-OH derivative: 19% yield over 3 steps |
| Quantified Difference | 2.6-fold higher yield for the Dap derivative. |
| Conditions | Sequential reductive amination, Pd/C hydrogenation, and Alloc protection. |
Procuring Boc-Dap-OH instead of longer-chain homologs prevents yield-destroying lactamization during the synthesis of custom alkylated building blocks.
The ultra-short side chain of Boc-Dap-OH is critical for maximizing the biological potency of cryptophycin-based ADC payloads. A heavily methylated Dap-derived cryptophycin analog exhibited single-digit picomolar cytotoxicity with an IC50 of 2.91 pM[1]. The exact same modification on a Dab-derived scaffold resulted in an IC50 of 38.3 pM, representing a significant loss in potency [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) of modified cryptophycin derivatives |
| Target Compound Data | Dap(Me2) derivative: IC50 = 2.91 pM |
| Comparator Or Baseline | Dab(Me2) derivative: IC50 = 38.3 pM |
| Quantified Difference | 13-fold higher cytotoxicity for the Dap-derived payload. |
| Conditions | In vitro cell viability assay using cryptophycin Unit D modifications. |
For pharmaceutical procurement, selecting the Dap scaffold over Dab is essential to maintain the ultra-high potency required for effective antibody-drug conjugate payloads.
The free β-amine of Boc-Dap-OH serves as a highly efficient substrate for one-pot guanidinylation. Reaction with pyrazol(Boc)2 converts Boc-Dap-OH into the orthogonally protected short-chain arginine mimetic Boc-gDap(Boc2)-OH in an 87% yield [1]. This compares favorably to the baseline guanidinylation of standard Fmoc-Lys(Boc)-OH, which yields 81% [1], proving that the tight steric environment of the Dap side chain does not hinder high-yielding electrophilic modifications.
| Evidence Dimension | Yield of protected guanidino functionality via one-pot reaction |
| Target Compound Data | Boc-Dap-OH to Boc-gDap(Boc2)-OH: 87% yield |
| Comparator Or Baseline | Fmoc-Lys(Boc)-OH to Fmoc-hArg(Boc2)-OH: 81% yield |
| Quantified Difference | Comparable to slightly superior yield (+6%) for the shorter Dap scaffold. |
| Conditions | One-pot reaction with pyrazol(Boc)2 and iPr2EtN in DMF for 16 hours. |
Buyers synthesizing custom arginine mimetics can rely on Boc-Dap-OH for highly efficient, scalable side-chain functionalization prior to SPPS.
Because Boc-Dap-OH resists the elimination side reactions that plague longer-chain homologs, it is the preferred starting material for generating 3-azido-N-Boc-L-alanine via diazo transfer. This azide precursor is subsequently utilized in CuAAC click chemistry and the construction of 1,4-disubstituted 1,2,3-triazole bridges as highly stable disulfide bond mimetics in macrocyclic peptides[1].
In the design of cryptophycin derivatives for antibody-drug conjugates, the ultra-short side chain of the Dap residue is critical. Procuring Boc-Dap-OH instead of Boc-Dab-OH ensures that the resulting heavily alkylated payloads maintain single-digit picomolar cytotoxicity, which is a strict requirement for effective targeted cancer therapies [2].
For process chemists synthesizing orthogonally protected, side-chain-alkylated amino acids, Boc-Dap-OH is the preferred precursor. Its single-methylene side chain prevents the yield-destroying 6-endo-trig cyclization that occurs during the reductive amination of longer-chain analogs, ensuring scalable and cost-effective production of custom building blocks [2].
The free β-amine of Boc-Dap-OH allows for efficient, one-pot guanidinylation to produce orthogonally protected short-chain arginine analogs. These mimetics are directly incorporated into solid-phase peptide synthesis workflows to conduct structure-activity relationship (SAR) studies for ion channel antagonists and antimicrobial peptides [3].
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